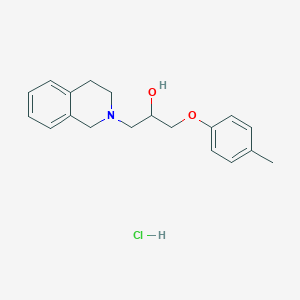

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a synthetic small molecule characterized by a 3,4-dihydroisoquinoline core linked to a propan-2-ol chain substituted with a p-tolyloxy (4-methylphenoxy) group. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2.ClH/c1-15-6-8-19(9-7-15)22-14-18(21)13-20-11-10-16-4-2-3-5-17(16)12-20;/h2-9,18,21H,10-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJGESHLHWYPBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Dihydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an arylamine reacts with an aldehyde or ketone under acidic conditions to form the dihydroisoquinoline structure.

Attachment of the Propanol Chain: The dihydroisoquinoline intermediate is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the propanol chain.

Introduction of the p-Tolyloxy Group: The final step involves the etherification of the propanol intermediate with p-tolyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing purification techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride can undergo various chemical reactions:

Oxidation: The compound can be oxidized at the alcohol group to form a ketone.

Reduction: The dihydroisoquinoline ring can be reduced to form a tetrahydroisoquinoline derivative.

Substitution: The p-tolyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of tetrahydroisoquinoline derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related derivatives, emphasizing substituent variations, molecular properties, and synthesis insights derived from the evidence.

*Calculated based on analogous structures.

Biological Activity

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula

- Chemical Name : this compound

- CAS Number : 1185704-24-8

- Molecular Formula : C19H24ClN

- Molecular Weight : 303.86 g/mol

Structural Features

The compound features a dihydroisoquinoline moiety, a p-tolyloxy group, and a propanol backbone. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with isoquinoline structures are known to interact with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission or inflammation.

Antimicrobial Activity

Research indicates that derivatives of dihydroisoquinoline compounds exhibit antimicrobial properties. For example, certain derivatives have shown efficacy against various pathogens, suggesting that this compound may also possess similar activities.

Case Studies and Research Findings

-

Antifungal Activity :

A study evaluated the antifungal properties of related dihydroisoquinoline derivatives against Pythium recalcitrans. One derivative demonstrated an EC50 value of 14 μM, outperforming the commercial standard hymexazol (37.7 μM) . This indicates that the structural framework of dihydroisoquinolines may be conducive to developing potent antifungal agents. -

Cytotoxicity Studies :

In vitro studies have been conducted to assess the cytotoxic effects of related compounds on cancer cell lines. These studies typically measure cell viability using assays like MTT or XTT, revealing that certain modifications to the dihydroisoquinoline structure can enhance cytotoxicity against specific cancer types. -

Neuroprotective Effects :

Some research has focused on the neuroprotective potential of dihydroisoquinoline derivatives. These compounds have been shown to exhibit antioxidant properties, which may protect neuronal cells from oxidative stress-induced damage.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound suggests that:

- The dihydroisoquinoline core is essential for biological activity, providing a scaffold for interaction with biological targets.

- The p-tolyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Comparative Analysis Table

Q & A

Q. What in vivo models are appropriate for evaluating cardiovascular effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.